
1,4-Oxazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazocane is a heterocyclic organic compound with the molecular formula C6H13NO. It features a seven-membered ring containing one oxygen and one nitrogen atom. This structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxazocane can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For instance, the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions can yield this compound. Another method involves the cyclization of 1,6-dihydroxyhexane with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of oxazepines. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazocane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazocane N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxazocane N-oxides.
Reduction: Amines, alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,4-Oxazocane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some oxazocane derivatives are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-oxazocane and its derivatives depends on their specific application. In biological systems, these compounds can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, oxazocane derivatives with antimicrobial properties may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
1,4-Oxazocane can be compared with other heterocyclic compounds, such as:
Morpholine: Similar in structure but with a six-membered ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Oxazepine: Contains a seven-membered ring with one oxygen and one nitrogen atom, but with different ring saturation.
Properties
CAS No. |
4741-36-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1,4-oxazocane |
InChI |
InChI=1S/C6H13NO/c1-2-5-8-6-4-7-3-1/h7H,1-6H2 |
InChI Key |
NZBVQPIZDGSDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


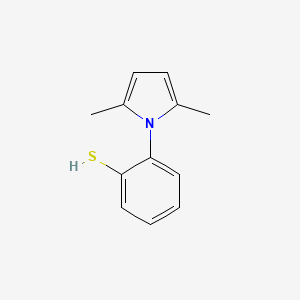
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
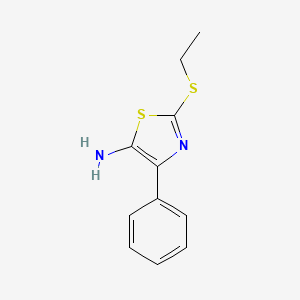
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
![2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)
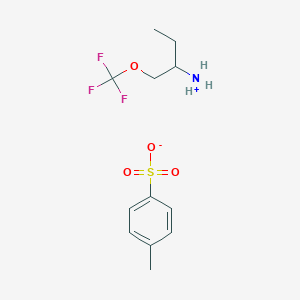

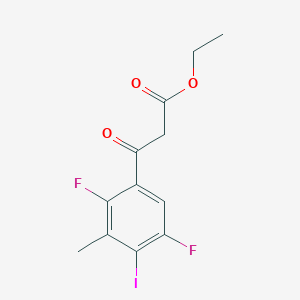
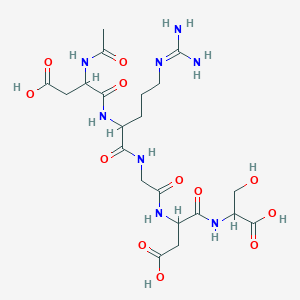
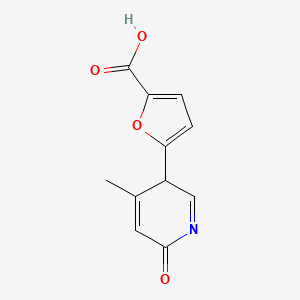
![4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12111501.png)


